
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It is available in the form of a white to pink to orange-brown powder or crystals . It is used for research purposes .
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 2-Bromo-4-(bromomethyl)pyridine hydrobromide, can be achieved through several methods. One approach involves the use of palladium-catalyzed carboamination reactions. Another method includes the ‘halogen dance’ reaction.
Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .
Chemical Reactions Analysis
2-(Bromomethyl)pyridine hydrobromide can undergo a variety of chemical reactions. It can be used in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives. The bromomethyl group also allows for the formation of tridentate ligands for transition metals after further functionalization.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)pyridine hydrobromide include its appearance as a white to pink to orange-brown powder or crystals . . It has a melting point of 148.0 to 152.0 °C .
Applications De Recherche Scientifique
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide is used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of a variety of organic compounds, including arylboronic acids, arylamines, and aryl halides. In addition, it has been used in the synthesis of a variety of pharmaceuticals and in the synthesis of biologically active molecules.
Mécanisme D'action
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide acts as a Lewis acid in organic reactions. It is able to coordinate with Lewis bases such as amines, alcohols, and carboxylic acids. This coordination allows for the formation of new bonds, which can lead to the formation of new organic compounds. Additionally, it can act as a catalyst in organic reactions, allowing for the formation of new compounds from existing ones.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. It is not known to interact with any biological molecules and is not toxic to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is a highly reactive reagent. Additionally, it is a versatile reagent that can be used in a variety of reactions. However, it is also a strong acid and can be corrosive if not handled properly.
Orientations Futures
The potential future directions for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide include its use in the synthesis of a variety of organic compounds, including arylboronic acids, arylamines, and aryl halides. Additionally, it could be used in the synthesis of pharmaceuticals, biologically active molecules, and materials with novel properties. It could also be used in the development of new catalysts for organic reactions and in the development of new methods for coordination chemistry. Finally, it could be used in the development of new methods for the synthesis of complex organic molecules.
Méthodes De Synthèse
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide is synthesized through a two-step reaction. The first step involves the reaction of 4-methoxy-3,5-dimethylpyridine with bromomethylmagnesium bromide in the presence of a catalytic amount of copper(I) bromide. This reaction yields a Grignard reagent, which is then reacted with bromine in the presence of anhydrous potassium carbonate to produce this compound.
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.BrH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSWHFKRLKMZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)
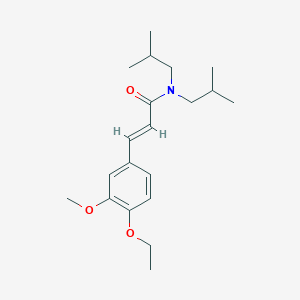
![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)
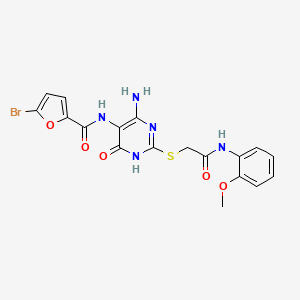
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)
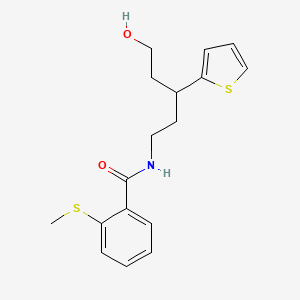
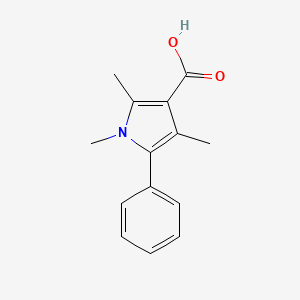
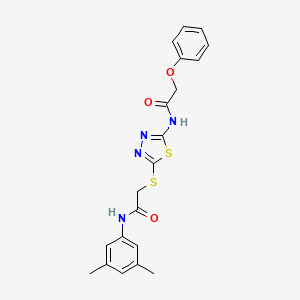
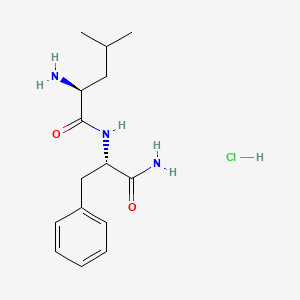

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2583875.png)
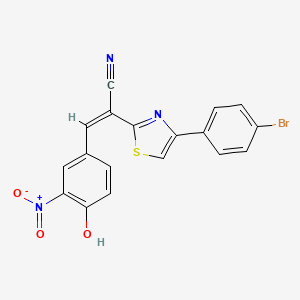
![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)